11-nor-9(R)-carboxy-Hexahydrocannabinol is a significant metabolite of tetrahydrocannabinol, specifically a derivative of hexahydrocannabinol. It is primarily known for its psychoactive properties and its role in drug testing as a marker for cannabis use. The compound is classified as a semi-synthetic cannabinoid due to its synthesis from natural cannabinoids such as cannabidiol.
This compound can be derived from the metabolism of tetrahydrocannabinol, which is the principal psychoactive component of cannabis. Additionally, it can be synthesized from cannabidiol through various chemical processes. The compound is commercially available for research purposes and is often used in analytical laboratories to study cannabinoid metabolism and effects.
11-nor-9(R)-carboxy-Hexahydrocannabinol is classified under several categories:
The synthesis of 11-nor-9(R)-carboxy-Hexahydrocannabinol typically involves two main steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and catalyst choice, to optimize yields and purity. The resulting compound can then be purified through chromatography techniques.
The molecular formula for 11-nor-9(R)-carboxy-Hexahydrocannabinol is with a molecular weight of 346.46 g/mol. Its structure includes a hexahydrobenzochromene core with various functional groups that contribute to its activity.
CCCCCc1cc(O)c2[C@@H]3C[C@@H](CC[C@H]3C(C)(C)Oc2c1)C(=O)O
InChI=1S/C21H30O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-11,14-16,22H,4-9,12H2,1-3H3,(H,23,24)/t14-,15-,16-/m1/s1
11-nor-9(R)-carboxy-Hexahydrocannabinol undergoes various chemical reactions typical for cannabinoids:
The compound's reactivity is influenced by its functional groups; for instance, the carboxylic acid group can participate in esterification reactions or serve as a site for conjugation with other molecules during metabolic processes.
The mechanism by which 11-nor-9(R)-carboxy-Hexahydrocannabinol exerts its effects primarily involves interaction with cannabinoid receptors in the central nervous system:
Studies have shown that the psychoactive effects are largely attributed to the (R)-configuration of hexahydrocannabinol due to its enhanced binding affinity compared to its (S)-counterpart .
The stability and reactivity under various conditions are critical factors in both laboratory analysis and potential therapeutic applications.
11-nor-9(R)-carboxy-Hexahydrocannabinol has several important applications:
The recreational drug market has witnessed a surge in semi-synthetic cannabinoids like hexahydrocannabinol (HHC), driven by legal ambiguities and accessibility. HHC is typically produced through hydrogenation of Δ9-THC or CBD, yielding two diastereomers: (9R)-HHC (psychoactive) and (9S)-HHC (less active). This emergence presents novel challenges for forensic toxicology, as traditional cannabinoid immunoassays often fail to distinguish HHC metabolites from Δ9-THC metabolites. A critical problem is the cross-reactivity of HHC-COOH (11-nor-9-carboxy-hexahydrocannabinol) in immunological screening tests designed for THC-COOH, leading to false positives or misinterpretations of consumption patterns [7] [10]. Consequently, advanced chromatographic techniques are required to resolve these compounds, necessitating updates to forensic protocols.
Table 1: Prevalence of HHC-COOH in Forensic Studies
Study Matrix | Detection Rate in Δ9-THC+ Samples | Primary Epimer Detected | Analytical Method |
---|---|---|---|
Whole Blood (n=222) | 84% | (9R)-HHC-COOH | LC-MS/MS [3] |
Serum (n=599) | 4.2% (HHC-only users) | (9R)-HHC-COOH | GC-MS [1] |
Urine (n=46) | 95.7% | (9S)-HHC-COOH | LC-MS/MS [7] |
11-Nor-9(R)-carboxy-hexahydrocannabinol (R-HHC-COOH, CAS 64663-38-3) is the carboxylated metabolite of (9R)-HHC. Structurally, it features a cyclohexanol ring (replacing Δ9-THC’s cyclohexene), a pentyl side chain, and a carboxylic acid group at the C9 position. Its molecular formula is C₂₁H₃₀O₄ (MW: 346.46 g/mol), distinguishing it from THC-COOH (C₂₁H₂₈O₄) by two additional hydrogens due to double-bond reduction [2] [6] [9]. This metabolite is a key biomarker for confirming HHC ingestion, but its detection in Δ9-THC-only users (25/599 cases) complicates forensic interpretations [1] [5]. Crucially, R-HHC-COOH exhibits stereoselective metabolism: the (9R) epimer dominates in serum, while (9S)-HHC-COOH prevails in urine as glucuronide conjugates [5] [7].
The legal status of HHC—unregulated in many jurisdictions until recently—has accelerated its use as a Δ9-THC alternative. This poses metabolic identification challenges: R-HHC-COOH can originate from either HHC or Δ9-THC metabolism. In vitro studies confirm that Δ9-THC metabolizes to R-HHC-COOH via human liver microsomes, likely through reduction of 11-OH-THC or its aldehyde intermediate [3] [4]. This pathway mirrors findings in 1970s rodent studies but was only confirmed in humans in 2023 [3] [5]. Consequently, forensic workflows must differentiate co-consumption from single-substance use. A proposed solution is the (9R)-HHC-COOH/THC-COOH ratio (cut-off: 30% in serum), which aids in distinguishing HHC intake from Δ9-THC metabolism [1] [5].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3